molecular formula C19H15NO3 B3059441 2-(2-Benzyloxyphenyl)nicotinic acid CAS No. 1258622-71-7

2-(2-Benzyloxyphenyl)nicotinic acid

Cat. No.: B3059441
CAS No.: 1258622-71-7
M. Wt: 305.3 g/mol
InChI Key: ROBSDJZAZRARLE-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Mechanism of Action

Target of Action

2-(2-Benzyloxyphenyl)nicotinic acid, hereafter referred to as BPN, is a derivative of nicotinic acid (NA), also known as niacin . Niacin is a B vitamin used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . The primary targets of BPN are likely to be similar to those of niacin, which include nicotinic receptors .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, stimulating neurons and ultimately blocking synaptic transmission . It’s plausible that BPN, as a derivative of nicotinic acid, may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by BPN are likely to be similar to those affected by nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

Based on the pharmacokinetics of nicotinic acid, it can be inferred that bpn would have similar adme (absorption, distribution, metabolism, and excretion) properties . Nicotine equilibrates in the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution .

Result of Action

Nicotinic acid has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action environment of BPN is likely to be similar to that of nicotinic acid. The broad application of nicotinic acid arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid typically involves the reaction of 2-benzyloxybenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and scalability. it is essential to manage the by-products, such as nitrous oxide, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzyloxyphenyl)nicotinic acid is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)16-10-6-12-20-18(16)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBSDJZAZRARLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591248
Record name 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-71-7
Record name 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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